molecular formula C16H19N3O2S B2942787 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2379972-55-9

2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2942787
CAS No.: 2379972-55-9
M. Wt: 317.41
InChI Key: UKUPKWVVPMNASB-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a pyrazole ring, a sulfonyl group, and a spiro-fused azaspiroheptane core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group. The final step involves the formation of the spirocyclic structure through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The pyrazole ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrazol-4-yl)morpholine
  • 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine

Uniqueness

Compared to similar compounds, 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-phenyl-2-azaspiro[33]heptane stands out due to its spirocyclic structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-18-10-15(9-17-18)22(20,21)19-11-16(12-19)7-14(8-16)13-5-3-2-4-6-13/h2-6,9-10,14H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUPKWVVPMNASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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